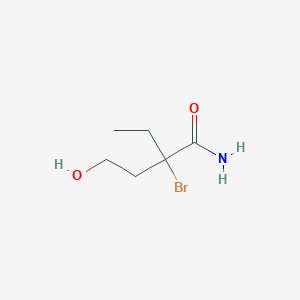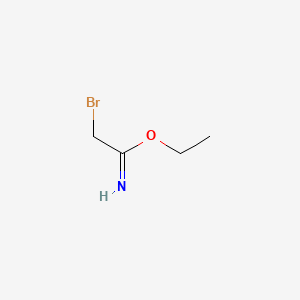![molecular formula C8H16O5 B1204232 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane CAS No. 74733-99-6](/img/structure/B1204232.png)
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane
Vue d'ensemble
Description
“2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane” is a chemical compound with the linear formula C8H16O5 . It is also known by other names such as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, 2-[2-(2-Methoxyethoxy)ethoxy]ethanol, Triethylene glycol methyl ether, Poly-Solv TM, 3,6,9-Trioxa-1-decanol, and 3,6,9-Trioxadecanol .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane was prepared by the bromination of triethylene glycol monomethyl ether with phosphorus tribromide .Molecular Structure Analysis
The molecular structure of “2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane” include a molecular weight of 192.21 and a boiling point of 522.2 K . It also has a refractive index of n20/D 1.446 and a density of 1.161 g/mL at 25 °C .Applications De Recherche Scientifique
Hydrogenolysis of Dioxolanes : A study found that 2-methyl-1,3-dioxolane, a similar compound, can be hydrogenolyzed to 2-ethoxyethanol, highlighting its potential in chemical transformations (Davis & Brown, 1971).
Potential HIV Inhibitors : Research has demonstrated that derivatives of 1,3-dioxolane, including 2-methoxy-1,3-dioxolane, have been synthesized as potential inhibitors of HIV, indicating its application in pharmaceutical research (Bran̊alt et al., 1996).
Reactions with Hexamethyldisiloxane : The compound 2-ethoxy-1,3-dioxolane reacts with hexamethyldisiloxane, showcasing its reactivity and potential applications in organic synthesis (Zhurkina et al., 1989).
Polymer Electrolytes : A study on polymer electrolytes derived from poly(1,3-dioxolane) indicates its use in electrochemical applications, although attempts to polymerize 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane were not successful (Alamgir et al., 1991).
Lithium-Ion Battery Electrolytes : Novel silane compounds, including derivatives of 2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, indicating its application in energy storage technology (Amine et al., 2006).
Safety And Hazards
The safety data sheet for a related compound, 2-(2-Methoxyethoxy)ethanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and may cause reproductive toxicity . Users are advised to wear suitable protective clothing and avoid contact with skin and eyes .
Propriétés
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-9-2-3-10-4-5-11-8-12-6-7-13-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFPQQBEKFKYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338947 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane | |
CAS RN |
74733-99-6 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



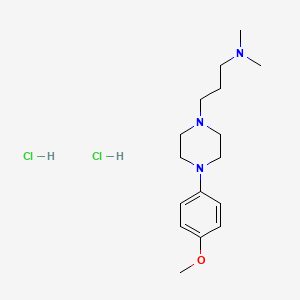
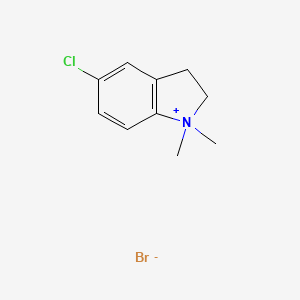
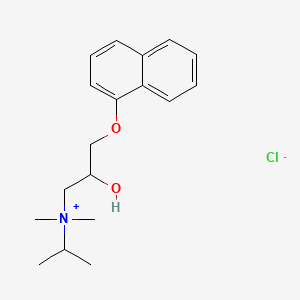


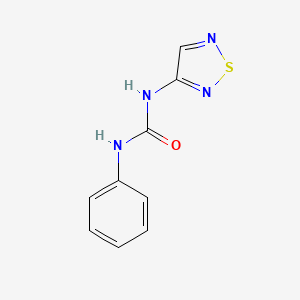

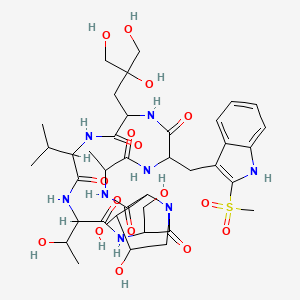
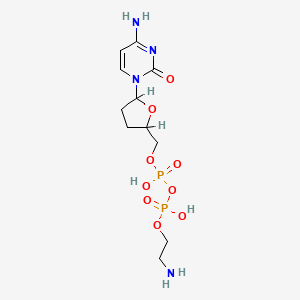
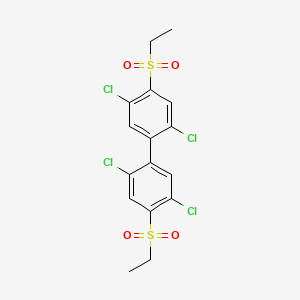
![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)
